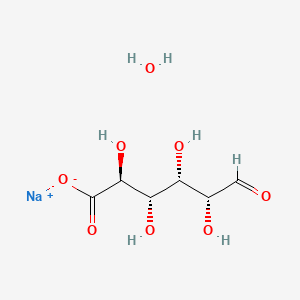

sodium;(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate;hydrate

Description

Fundamental Biochemical Significance

D-glucuronic acid is a central figure in carbohydrate metabolism, primarily as an intermediate in the uronic acid pathway, an alternative route for glucose oxidation. youtube.com Unlike glycolysis, this pathway's main function is not energy production but the synthesis of D-glucuronic acid itself. youtube.com The "active" form of glucuronic acid, Uridine (B1682114) diphosphate (B83284) glucuronic acid (UDP-glucuronic acid), is synthesized from glucose-1-phosphate and uridine triphosphate (UTP). biologynotesonline.com UDP-glucuronic acid serves as the crucial donor molecule for the incorporation of glucuronic acid into a variety of substances. biologynotesonline.com

One of the most significant functions of D-glucuronic acid is its role as a precursor for the biosynthesis of other vital compounds. In many animals, it is a key intermediate in the synthesis of ascorbic acid (Vitamin C). wikipedia.org However, humans and other primates lack the enzyme L-gulonolactone oxidase, the final enzyme in this pathway, and therefore cannot synthesize their own Vitamin C. biologynotesonline.com Furthermore, UDP-glucuronic acid is the precursor for the synthesis of UDP-xylose, a necessary component for the formation of proteoglycans. bibliotekanauki.pl

The biochemical journey of D-glucuronic acid also leads to the production of D-glucaric acid. nih.gov D-glucaro-1,4-lactone, a derivative of D-glucaric acid, is a potent inhibitor of the enzyme β-glucuronidase. nih.gov This inhibition is significant as β-glucuronidase can reverse the detoxification process of glucuronidation. nih.gov

Overview of its Role in Complex Biological Systems

The primary role of D-glucuronic acid in complex biological systems is centered around detoxification through a process known as glucuronidation. jove.com This Phase II metabolic reaction involves the conjugation of glucuronic acid to various lipophilic (fat-soluble) compounds, transforming them into more water-soluble and readily excretable forms. jove.comresearchgate.net This process is critical for the elimination of a wide array of substances from the body.

Detoxification of Endogenous and Xenobiotic Compounds:

Glucuronidation is the most prevalent conjugation pathway in drug metabolism. pharmacy180.com It targets a vast range of compounds, including:

Endogenous substances: Bilirubin (B190676) (a breakdown product of heme), steroid hormones (like androgens and estrogens), and thyroid hormones are conjugated with glucuronic acid to facilitate their transport and elimination. pharmacy180.comwikipedia.org

Xenobiotics (foreign compounds): A multitude of drugs, environmental pollutants, and carcinogens are detoxified via this pathway. wikipedia.org The addition of the glucuronic acid moiety increases their water solubility, allowing for their excretion through urine or bile. wikipedia.orgresearchgate.net This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver but also found in other tissues like the intestine, kidneys, and brain. wikipedia.orgnih.gov

The following table provides examples of compounds that undergo glucuronidation:

| Class of Compound | Specific Examples | Type of Glucuronide Formed |

| Drugs | Morphine, Paracetamol, Ibuprofen, Diclofenac, Chloramphenicol | O-glucuronides |

| Endogenous Compounds | Bilirubin, Estradiol, Testosterone, Thyroxine | O-glucuronides |

| Xenobiotics | Benzoic acid, Thiophenol, 4-aminobiphenyl | O-glucuronides, S-glucuronides, N-glucuronides |

Structural Component of Glycosaminoglycans (GAGs):

D-glucuronic acid is a fundamental building block of several major glycosaminoglycans (GAGs), which are long, unbranched polysaccharides. bibliotekanauki.pl GAGs are key components of the extracellular matrix, connective tissues, and cell surfaces, playing crucial roles in cell signaling, adhesion, and tissue structure. bibliotekanauki.plunime.it

The table below outlines the composition of major GAGs containing D-glucuronic acid:

| Glycosaminoglycan (GAG) | Repeating Disaccharide Unit | Key Functions |

| Hyaluronic Acid | D-glucuronic acid and N-acetylglucosamine | Lubrication of joints, maintenance of tissue hydration, cell migration. nih.gov |

| Chondroitin (B13769445) Sulfate (B86663) | D-glucuronic acid and N-acetylgalactosamine | Component of cartilage, bone, and connective tissue, providing resistance to compression. wikipedia.org |

| Heparan Sulfate | D-glucuronic acid or L-iduronic acid and N-acetylglucosamine | Co-receptor for growth factors, involved in cell adhesion and blood coagulation. byjus.com |

| Dermatan Sulfate | L-iduronic acid or D-glucuronic acid and N-acetylgalactosamine | Component of skin, blood vessels, and heart valves. wikipedia.org |

Scope of Current Research Directions

Current academic research on D-glucuronic acid sodium salt hydrate (B1144303) is expanding beyond its classical roles in metabolism and detoxification. Several promising areas of investigation have emerged:

Biomarker for Health and Disease:

Recent studies have highlighted the potential of circulating D-glucuronic acid as a biomarker. Research has shown that elevated levels of glucuronic acid are predictive of all-cause mortality in both humans and mice, suggesting it could be a robust biomarker of longevity and healthspan. nih.gov Furthermore, altered levels of glucuronic acid have been associated with various diseases, including:

Cancer: Dysregulated glucuronic acid metabolism has been implicated in the progression and metastasis of hepatocellular carcinoma. nih.gov Studies have also identified glucuronic acid as a potential biomarker for poor prognosis in acute myeloid leukemia, where it may promote tumor growth and drug resistance. nih.gov

Liver Disease: Elevated serum levels have been reported in conditions such as hepatitis, cirrhosis, and obstructive jaundice. nih.gov

Cardiovascular Disease: Research is exploring the link between glucuronic acid metabolism and cardiovascular health, with some studies suggesting it could be a race-specific biomarker for hypertension and stroke risk. hcplive.com

Role in Pathogen Colonization:

Emerging research indicates that D-glucuronic acid can be utilized as a carbon source by enteric pathogens like Citrobacter rodentium. pnas.org The release of glucuronic acid in the gut by the microbiota from host-glucuronidated compounds can provide a metabolic advantage to these pathogens, promoting their colonization. pnas.org This line of inquiry opens up new avenues for understanding host-pathogen interactions and developing novel therapeutic strategies.

Modulation of Drug Efficacy and Resistance:

The role of glucuronidation in drug metabolism is a well-established field, but current research continues to explore its nuances. The expression and activity of UGT enzymes can significantly impact the efficacy and potential for resistance to various chemotherapeutic agents. researchgate.net Understanding the specific UGT isoforms involved in the metabolism of different drugs is crucial for personalized medicine and overcoming drug resistance. researchgate.net

Structure

3D Structure of Parent

Properties

CAS No. |

207300-70-7 |

|---|---|

Molecular Formula |

C6H11NaO8 |

Molecular Weight |

234.14 g/mol |

IUPAC Name |

sodium;(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate;hydrate |

InChI |

InChI=1S/C6H10O7.Na.H2O/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;;/h1-4,6-9,12H,(H,10,11);;1H2/q;+1;/p-1/t1-,2-,3+,4-,6?;;/m0../s1 |

InChI Key |

FDXOVWIMYQPHRO-HWZSTGBWSA-M |

Isomeric SMILES |

[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)[O-])O)O.O.[Na+] |

Canonical SMILES |

C1(C(C(OC(C1O)O)C(=O)[O-])O)O.O.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Chemical Synthesis Pathways of D-Glucuronic Acid and its Salts

Chemical synthesis provides a direct route to D-Glucuronic acid and its derivatives through controlled chemical reactions, often requiring strategic protection of functional groups to achieve selective transformations.

The most common chemical synthesis strategy begins with D-glucose or related monosaccharides. The core of this method is the selective oxidation of the primary alcohol group at the C-6 position of the glucose molecule to a carboxylic acid, while protecting the aldehyde group at the C-1 position from oxidation. wikipedia.orggoogle.com

A typical pathway involves:

Protection of the Aldehyde Group: The aldehyde group of D-glucose is first protected to prevent its oxidation. This can be achieved by converting the glucose into a glycoside, such as methyl glucoside or ethyl glucoside, or by forming a cyclic acetal, like 1,2-O-isopropylidene-D-glucose. google.comacs.orggoogle.com

Oxidation: The protected glucose derivative is then subjected to oxidation. This selective oxidation of the C-6 hydroxyl group can be accomplished using various reagents. Historically, nitric acid has been used for the direct oxidation of starch. wikipedia.org More controlled and higher-yield methods employ catalytic oxidation. For instance, processes using a platinum-activated carbon catalyst in the presence of oxygen are effective. google.com Another method involves using nitrogen dioxide at low temperatures. google.com

Hydrolysis (Deprotection): Following oxidation, the protecting group is removed. In the case of glycosides, this is typically done by acid hydrolysis, which cleaves the glycosidic bond to yield D-Glucuronic acid. google.comgoogle.com For acetal-protected compounds, acidic conditions are also used for deprotection. google.com

Salt Formation: To obtain the sodium salt, the resulting D-Glucuronic acid is neutralized with a sodium base, such as sodium hydroxide (B78521). google.com The hydrate (B1144303) form is then crystallized from an aqueous solution. sigmaaldrich.commerckmillipore.com

Pure crystalline glucuronic acid or its water-soluble salts can be produced from oxidized glucose compounds like oxidized starch or methyl glucuronide through hydrolysis with a dilute mineral acid such as sulfuric acid. google.com

The cyanohydrin reaction, a fundamental process in organic chemistry, serves as a method for forming α-hydroxy acids. wikipedia.org This reaction involves the nucleophilic addition of a cyanide anion to a carbonyl group (aldehyde or ketone), followed by protonation to form a cyanohydrin. wikipedia.org Subsequent hydrolysis of the nitrile group (-CN) yields a carboxylic acid.

While not the most direct route to D-Glucuronic acid from glucose, cyanohydrin chemistry is pivotal in carbohydrate modifications and the synthesis of related sugar acids. For example, research has demonstrated the conversion of a glucose-derived cyanohydrin into L-iduronic acid derivatives, which are epimers of D-Glucuronic acid and components of heparin. nih.gov This methodology showcases the utility of cyanohydrin hydrolysis in creating the uronic acid structure. The synthesis of enantiopure cyanohydrins, which are valuable chemical building blocks, is often catalyzed by enzymes known as hydroxynitrile lyases (HNLs). rsc.orgdiva-portal.org

Modern synthetic chemistry has introduced advanced strategies to functionalize D-Glucuronic acid, enhancing its utility and enabling the creation of complex molecules.

Microwave-Assisted Synthesis: Microwave-mediated functionalization has been reported for D-Glucuronic acid derivatives. Using a solid acid catalyst (sulfuric acid on silica), this approach facilitates reactions such as Fischer esterifications on the C-6 carboxyl group in a solvent-free manner, leading to high yields of desired products. researchgate.net

Glycosylation Methodologies: The synthesis of glucuronides (glycosides of glucuronic acid) is challenging due to the electron-withdrawing nature of the C-5 carboxyl group, which deactivates the anomeric (C-1) position. nih.gov Advanced methods like the Koenigs-Knorr reaction are employed to form these O-glycosidic bonds, which are crucial for producing drug metabolites and other biologically active compounds. nih.govmdpi.com

Bioconjugation: D-Glucuronic acid sodium salt can be conjugated to polymers. A one-step post-polymerization modification has been used to attach the sugar acid to well-defined primary amine-containing polymers in an aqueous medium, creating carboxylic acid-functionalized glycopolymers. usm.edu

Isotope labeling is a critical technique for tracing the metabolic fate of molecules in biological systems. wikipedia.org For D-Glucuronic acid, labeling allows researchers to study glucuronidation pathways and quantify metabolites.

Two primary approaches are used:

Synthesis with Labeled Precursors: This involves synthesizing D-Glucuronic acid from a precursor that is already isotopically labeled. For instance, a ¹³C₆-glucuronic acid sugar donor has been synthesized for use in preparing labeled drug metabolites. cerilliant.com

Chemical Derivatization with Labeled Reagents: This technique involves attaching a small molecule containing a stable isotope (like deuterium, ²H, or carbon-13, ¹³C) to the glucuronic acid moiety. A notable method uses N,N-Dimethyl ethylenediamine (B42938) (DMED), which reacts specifically with the carboxylic acid group. By using both the light (d₀) and heavy, deuterated (d₆) versions of DMED, metabolites can be easily identified and quantified in complex mixtures using mass spectrometry. nih.govacs.orgconsensus.app This chemical isotope labeling significantly enhances detection sensitivity. nih.govacs.org

Interactive Table 1: Isotope Labeling Techniques for D-Glucuronic Acid

| Isotope/Label | Technique | Application | Research Finding |

|---|---|---|---|

| ¹³C₆ | Synthesis from labeled precursors | Creation of labeled internal standards for drug metabolite analysis. cerilliant.com | A ¹³C₆-glucuronic acid sugar donor was synthesized and used to create labeled versions of ethynylestradiol and AZT glucuronides. cerilliant.com |

| DMED-d₀/d₆ | Chemical derivatization (amidation of the carboxyl group). nih.govacs.org | Global profiling of glucuronide metabolites in biological samples like urine. nih.govconsensus.app | This dual-filtering strategy significantly improves detection sensitivity (3- to 55-fold) and allows for comprehensive analysis of the glucuronide metabolome. nih.govacs.org |

Biotechnological Production and Microbial Biosynthesis

Biocatalysis and fermentation are emerging as efficient and environmentally friendly alternatives to chemical synthesis for producing D-Glucuronic acid. nih.gov These methods leverage the metabolic machinery of engineered microorganisms.

The production of D-Glucuronic acid via fermentation typically involves genetically modifying host organisms like Escherichia coli or Saccharomyces cerevisiae to introduce a synthetic metabolic pathway. nih.govnih.gov

A common strategy involves a multi-enzyme pathway starting from an available precursor like glucose or myo-inositol. nih.gov For example, a pathway constructed in E. coli for producing D-Glucaric acid uses D-Glucuronic acid as a key intermediate. The steps to produce D-Glucuronic acid in this system are:

Conversion of D-glucose to myo-inositol using the enzyme myo-inositol-1-phosphate synthase (encoded by the INO1 gene). nih.gov

Oxidation of myo-inositol to D-Glucuronic acid using the enzyme myo-inositol oxygenase (MIOX). nih.govmedchemexpress.com

Researchers have successfully engineered strains of E. coli and S. cerevisiae to accumulate D-Glucuronic acid. nih.govnih.gov In S. cerevisiae, expressing a fusion protein of MIOX and uronate dehydrogenase (Udh) was shown to significantly increase the accumulation of glucuronic acid compared to expressing the enzymes separately. nih.gov Another approach uses microorganisms like Pseudogluconobacter saccharoketogenes to oxidize sucrose (B13894) into glucuronyl-fructoside, which is then hydrolyzed by yeast to yield glucuronic acid. google.com Natural yeast and bacteria associations, such as those in Kombucha, are also known to produce glucuronic acid during fermentation, with yields influenced by sucrose content, temperature, and duration. kombuchabrewers.org

Interactive Table 2: Examples of Biotechnological Production of D-Glucuronic Acid

| Microorganism | Key Enzymes/Genes Introduced | Substrate(s) | Product |

|---|---|---|---|

| Escherichia coli | myo-inositol-1-phosphate synthase (INO1), myo-inositol oxygenase (MIOX). nih.gov | D-Glucose | D-Glucuronic acid (as an intermediate for D-Glucaric acid). nih.gov |

| Saccharomyces cerevisiae | myo-inositol oxygenase (MIOX), uronate dehydrogenase (Udh) as a fusion protein. nih.gov | myo-inositol, Glucose | D-Glucuronic acid. nih.gov |

| Pseudogluconobacter saccharoketogenes & Yeast | Oxidative fermentation followed by yeast hydrolysis. google.com | Sucrose | Glucuronic acid and/or Glucuronolactone. google.com |

| Kombucha (natural yeast/bacteria symbiosis) | Native enzymes. kombuchabrewers.org | Sucrose-sweetened tea or juice. kombuchabrewers.org | Glucuronic acid. kombuchabrewers.org |

Enzymatic Biotransformation for D-Glucuronic Acid Generation

The biological synthesis of D-glucuronic acid has emerged as a highly efficient and environmentally sustainable alternative to traditional chemical methods. figshare.comnih.gov Biocatalytic approaches, including single-enzyme catalysis, multi-enzyme cascades, and whole-cell biotransformation, offer significant advantages such as high selectivity and yield under mild reaction conditions. nih.govresearchgate.net These methods primarily leverage the enzymatic oxidation of UDP-glucose. figshare.comnih.gov

A central enzyme in these biosynthetic routes is UDP-glucose 6-dehydrogenase (UGDH; EC 1.1.1.22). nih.govwikipedia.org This enzyme catalyzes the NAD+-dependent two-fold oxidation of UDP-glucose to produce UDP-glucuronic acid (UDP-GlcA). nih.gov The resulting UDP-GlcA is a key precursor for producing D-glucuronic acid and its various derivatives, which are used in the synthesis of essential biomolecules like glycosaminoglycans. wikipedia.orgnih.gov

Single-Enzyme Catalysis

The direct enzymatic conversion of UDP-glucose to UDP-glucuronic acid is a cornerstone of in vitro biotransformation strategies. The enzyme UDP-glucose 6-dehydrogenase (UGDH) is the primary catalyst for this reaction. wikipedia.org

Research has focused on characterizing UGDH from various sources to optimize reaction conditions. For instance, the human UGDH exhibits an optimal pH of 8.6 and a catalytic rate (kcat) of 0.55 sec⁻¹ with UDP-glucose as the substrate. uniprot.org Similarly, UGDH from the pathogenic fungus Cryptococcus neoformans has been cloned and expressed in Escherichia coli for characterization. This enzyme shows optimal activity at a pH of 7.5 and has apparent Michaelis constants (Km) of 0.1 mM for NAD+ and 1.5 mM for UDP-glucose. nih.gov

The practical application of single-enzyme catalysis has been demonstrated using recombinant microorganisms. In one study, permeabilized Schizosaccharomyces pombe cells expressing human UGDH were used as a whole-cell biocatalyst. This system achieved a complete and selective conversion of UDP-glucose to UDP-glucuronic acid. researchgate.net The reaction, conducted at 30°C in a buffer with a pH of 7.8, converted 5 mM of UDP-glucose entirely to UDP-glucuronic acid within 3 hours. researchgate.netresearchgate.net

| Enzyme Source | Host Organism | Substrate | Concentration | Reaction Time | Yield | Selectivity | Reference |

|---|---|---|---|---|---|---|---|

| Human UGDH | Schizosaccharomyces pombe (permeabilized) | UDP-glucose | 5 mM | 3 hours | 100% | 100% | researchgate.net |

Multi-Enzyme Cascades

To improve economic feasibility and process efficiency, multi-enzyme cascade reactions have been developed. These systems integrate the regeneration of expensive cofactors like NAD+ and can utilize cheaper starting materials than UDP-glucose.

One such innovative approach involves a three-step cascade using whole cells of E. coli that express hyperthermophilic enzymes. This system converts starch into UDP-glucuronic acid. The pathway begins with the phosphorylation of starch to glucose-1-phosphate, followed by the conversion of glucose-1-phosphate to UDP-glucose, and finally the dehydrogenation of UDP-glucose to UDP-glucuronic acid. By incorporating a coenzyme regeneration system, the process eliminates the need for external NAD+ addition. This method successfully produced 1.3 g/L of UDP-GlcA, achieving a 100% conversion of UDP-glucose and a 46% conversion of the precursor UTP. nih.gov

Another multi-enzyme system was constructed for the synthesis of glycyrrhetic acid 3-O-mono-β-d-glucuronide (GAMG). This one-pot reaction utilized four enzymes: a glycosyltransferase (UGT73F15), sucrose synthase, UDP-glucose dehydrogenase, and lactate (B86563) dehydrogenase. The system effectively regenerated the costly UDP-GlcA donor. By optimizing the reaction conditions, a GAMG production of 226.38 mg/L was achieved. mdpi.com

| Product | Starting Material | Enzymes | Host System | Product Titer | Reference |

|---|---|---|---|---|---|

| UDP-Glucuronic Acid | Starch | α-glucan phosphorylase, USP, UDH, NAD+ regeneration system | E. coli (whole cell) | 1.3 g/L | nih.gov |

| Glycyrrhetic acid 3-O-mono-β-d-glucuronide | Glycyrrhetic acid, Sucrose | UGT73F15, Sucrose synthase, UGDH, Lactate dehydrogenase | In vitro one-pot | 226.38 mg/L | mdpi.com |

Whole-Cell Biotransformation

Whole-cell catalysis offers a robust platform for producing D-glucuronic acid and its derivatives by housing the necessary enzymatic machinery within a microbial host, often Escherichia coli. nih.govmdpi.com This approach can simplify the process by utilizing the cell's endogenous pathways for precursor and cofactor supply.

Engineered E. coli strains have been successfully used to produce glucuronylated oligosaccharides. By expressing a mouse glucuronyltransferase (GlcAT-P) along with other glycosyltransferases, researchers enabled the cells to attach glucuronic acid to various lactose-based acceptors. The host's endogenous UDP-glucose dehydrogenase activity provided the necessary UDP-glucuronic acid precursor. This in vivo system was capable of producing the target glucuronylated neolacto-oligosaccharide at a yield of approximately 5.1 g/L of culture medium. oup.com

Furthermore, metabolic engineering strategies in E. coli have been employed to synthesize glucaric acid from glucose by co-expressing myo-inositol-1-phosphate synthase, myo-inositol oxygenase, and uronate dehydrogenase, demonstrating the versatility of whole-cell systems in producing derivatives of glucuronic acid. mdpi.com

| Product | Host Organism | Key Expressed Enzyme(s) | Substrate(s) | Yield | Reference |

|---|---|---|---|---|---|

| Glucuronylated neolacto-oligosaccharide | Escherichia coli | Glucuronyltransferase (GlcAT-P), other glycosyltransferases | Lactose | ~5.1 g/L | oup.com |

| Glucaric Acid | Escherichia coli | myo-inositol-1-phosphate synthase, myo-inositol oxygenase, uronate dehydrogenase | Glucose | Not specified | mdpi.com |

Chemical Reactivity and Molecular Transformations

Mechanisms of Glucuronidation and Conjugate Formation

Glucuronidation is a major metabolic pathway where D-glucuronic acid is conjugated to various substrates, a process catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.netwikipedia.org This conjugation makes the substrates more water-soluble, facilitating their excretion from the body. wikipedia.orgwikipedia.org The active form of glucuronic acid in this process is uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA). wikipedia.orgwikipedia.orgresearchgate.net

Glycosidic Bond Formation with Various Aglycones

The formation of a glycosidic bond is a key reaction in glucuronidation, linking the anomeric carbon of glucuronic acid to a functional group of an aglycone. wikipedia.org This process can occur with a wide variety of compounds containing hydroxyl, carboxyl, amino, or thiol groups. wikipedia.orgrsc.org The reaction mechanism typically involves the nucleophilic attack of the aglycone on the activated UDPGA, leading to the formation of a glucuronide and the release of UDP. researchgate.net

The types of glycosidic bonds formed depend on the functional group of the aglycone:

O-glycosides: Formed with alcohols and phenols. wikipedia.org

Acyl-glycosides (esters): Formed with carboxylic acids. wikipedia.org

N-glycosides: Formed with amines. wikipedia.orgwikipedia.org

S-glycosides (thioglycosides): Formed with thiols. wikipedia.org

Interactive Data Table: Examples of Aglycones and Resulting Glucuronide Linkages

| Aglycone Functional Group | Example Aglycone | Type of Glycosidic Bond |

| Hydroxyl (Alcohol) | Ethanol | O-glycosidic researchgate.net |

| Hydroxyl (Phenol) | Phenol | O-glycosidic researchgate.net |

| Carboxyl | Valproic Acid | Acyl-glycosidic (Ester) researchgate.net |

| Amine | 4-aminobiphenyl | N-glycosidic wikipedia.org |

Stereochemical Aspects of Glucuronide Linkages

The stereochemistry of the glycosidic bond is a critical aspect of glucuronidation. In biological systems, the reaction catalyzed by UGTs typically results in the formation of a β-D-glucuronide. researchgate.net This means that the aglycone is attached to the anomeric carbon (C-1) of the glucuronic acid moiety in a β-configuration. This stereospecificity is crucial for the recognition and transport of the resulting glucuronide. The anomeric configuration can be determined using techniques like 1H-NMR spectroscopy, where the signals for α- and β-anomers appear at different chemical shifts. creative-proteomics.com The stability of the anomeric configuration is influenced by factors such as the anomeric effect and steric interactions within the molecule. creative-proteomics.com While enzymatic reactions are highly stereoselective, chemical synthesis methods can sometimes yield a mixture of α and β anomers, and controlling the stereoselectivity remains a significant challenge in synthetic carbohydrate chemistry. nih.gov

Polymerization and Glycopolymer Engineering

D-glucuronic acid is a fundamental building block in the synthesis of both natural and synthetic polymers. Its unique structure, featuring both a carboxylic acid and multiple hydroxyl groups, allows for its incorporation into complex polysaccharide chains and the engineering of novel glycopolymers with tailored properties.

Incorporation into Natural Polysaccharide Structures (e.g., Glycosaminoglycans)

D-glucuronic acid is a key component of several important natural polysaccharides, most notably glycosaminoglycans (GAGs). wikipedia.orgnih.gov GAGs are long, unbranched polysaccharides consisting of repeating disaccharide units. wikipedia.org These biopolymers play crucial roles in various biological processes, including cell signaling, adhesion, and tissue hydration. nih.gov

The biosynthesis of GAGs involves the sequential addition of monosaccharide units, including D-glucuronic acid, by specific glycosyltransferases. oup.comsigmaaldrich.com In some GAGs, D-glucuronic acid can be enzymatically epimerized to L-iduronic acid, further diversifying the structure and function of the polysaccharide chain. wikipedia.orgoup.com

Interactive Data Table: Representative Glycosaminoglycans Containing D-Glucuronic Acid

| Glycosaminoglycan | Repeating Disaccharide Unit | Key Functions |

| Hyaluronic Acid | D-glucuronic acid and N-acetyl-D-glucosamine nih.gov | Lubrication, cell motility, proliferation nih.gov |

| Chondroitin (B13769445) Sulfate (B86663) | D-glucuronic acid and N-acetyl-D-galactosamine sigmaaldrich.comwikipedia.org | Component of cartilage, antithrombotic agent wikipedia.org |

| Heparan Sulfate | D-glucuronic acid and N-acetyl-D-glucosamine wikipedia.orgsigmaaldrich.com | Cell signaling, cell adhesion nih.govoup.com |

| Dermatan Sulfate | L-iduronic acid (from D-glucuronic acid) and N-acetyl-D-galactosamine wikipedia.org | Antithrombotic agent wikipedia.org |

Design and Synthesis of Synthetic Glycopolymers

The synthesis of glycopolymers, which are synthetic polymers with pendant carbohydrate moieties, has gained significant attention for their potential applications in biomedicine and materials science. researchgate.net D-glucuronic acid can be incorporated into synthetic glycopolymers to impart specific biological recognition properties and to enhance water solubility.

The design and synthesis of these glycopolymers can be achieved through several strategies:

Polymerization of glycosylated monomers: This involves first synthesizing a monomer containing D-glucuronic acid and then polymerizing it.

Post-polymerization modification: This involves attaching D-glucuronic acid units to a pre-existing polymer backbone. researchgate.net

Techniques like ring-opening metathesis polymerization (ROMP) and click chemistry have been employed to create well-defined glycopolymers with controlled structures and functionalities. rsc.org The resulting glycopolymers can exhibit multivalent interactions with proteins, leading to enhanced binding affinities. researchgate.net

Functionalization of Polymer Chains for Advanced Research Applications

The carboxylic acid and hydroxyl groups of the D-glucuronic acid units within a polymer chain provide reactive sites for further functionalization. This allows for the attachment of various molecules, such as fluorescent dyes, targeting ligands, or therapeutic agents, to the glycopolymer. Such functionalized glycopolymers are valuable tools in advanced research applications, including:

Targeted drug delivery: The carbohydrate units can act as ligands for specific cell surface receptors, enabling the targeted delivery of drugs to specific cells or tissues.

Biosensors: The specific binding properties of the glycopolymer can be utilized to detect the presence of certain proteins or pathogens.

Tissue engineering: Glycopolymers can be used to create scaffolds that mimic the natural extracellular matrix, promoting cell growth and tissue regeneration.

The ability to precisely control the structure and functionality of D-glucuronic acid-containing polymers opens up a wide range of possibilities for the development of advanced materials with tailored biological and physicochemical properties.

Complexation and Chelation in Chemical Systems

D-Glucuronic acid and its corresponding sodium salt are recognized for their capacity to form complexes with a variety of metal ions. This ability is attributed to the presence of multiple functional groups, namely a carboxyl group and several hydroxyl groups, which can act as ligands, donating electron pairs to a central metal atom. nih.govmdpi.com The process of forming a ring-like structure between a ligand and a central metal atom is known as chelation, a specific type of complexation. mdpi.comresearchgate.net The resulting complex is often more stable than a complex formed with a monodentate ligand. wikipedia.org

The interaction of the glucuronate ion with metal ions in aqueous solutions is a subject of significant research, particularly due to its relevance in biological systems and industrial applications. tandfonline.compatsnap.com The stability and stoichiometry of these metal complexes are influenced by several factors, including the nature of the metal ion, the pH of the solution, and the ionic strength of the medium. wikipedia.orgtandfonline.comresearchgate.net

Potentiometric and spectroscopic studies have been instrumental in characterizing the formation and stability of these complexes. tandfonline.comresearchgate.net Research has demonstrated that the glucuronate ion can form complexes with a range of divalent and trivalent metal ions. The carboxylate group is a primary binding site, especially at lower pH values. As the pH increases, deprotonation of the hydroxyl groups can occur, allowing them to also participate in coordination, often leading to the formation of more stable, chelated structures. nih.govresearchgate.net

For instance, studies on the interaction between D-glucuronic acid and copper(II) ions have revealed pH-dependent complexation behavior. At a pH below 4.5, complexation is dominated by the carboxylate group. However, at a higher pH, a bidentate coordination involving a hydroxyl group (specifically at the O-3 position) becomes more prominent. researchgate.net This demonstrates the versatility of the glucuronic acid molecule as a ligand.

The stability of the formed complexes is quantified by stability constants (log β), which represent the equilibrium for the formation of the complex in solution. wikipedia.org Higher values of log β indicate a stronger interaction and a more stable complex.

Research Findings on Metal Complexation:

A potentiometric study determined the formation constants for complexes of D-glucuronate with several divalent metal ions in an aqueous chloride solution at 25°C. tandfonline.com The results indicated the formation of weak complexes with alkali and alkaline earth metals and more stable complexes with transition metals like zinc and cadmium. tandfonline.com

Table 1: Formation Constants of D-Glucuronate Complexes with Various Metal Ions

| Metal Ion | Complex Species | log β at I = 0.1 mol dm⁻³ |

|---|---|---|

| Na⁺ | Na(gluc) | ~0 |

| Mg²⁺ | Mg(gluc)⁺ | 1.05 |

| Ca²⁺ | Ca(gluc)⁺ | 1.11 |

| Zn²⁺ | Zn(gluc)⁺ | 1.83 |

| Zn(gluc)₂ | 3.06 | |

| Cd²⁺ | Cd(gluc)⁺ | 1.95 |

| Cd(gluc)₂ | 3.20 |

Data sourced from a potentiometric study on glucuronate complexes. tandfonline.com The table presents the logarithm of the cumulative stability constants (β). gluc represents the glucuronate anion.

Further research has explored the complexation with other metal ions. For example, studies with copper(II) have shown the formation of ML and ML(OH)x type complexes, where M is the metal ion and L is the glucuronate ligand. researchgate.net Spectroscopic analysis, including 13C NMR, has been used to elucidate the coordination modes in these systems. researchgate.net

The interaction with lead(II) has also been investigated, with spectroscopic evidence suggesting that in Pb(II)-D-glucuronate, the metal ion could be bonded to four sugar moieties, involving both the carboxylate oxygen and another donor group from the sugar, resulting in a hexa-coordinated lead(II) ion. oup.com

The chelating properties of the sodium salt of the related gluconic acid (sodium gluconate) are well-documented and provide insight into the potential behavior of D-glucuronic acid sodium salt hydrate (B1144303). Sodium gluconate is an effective chelating agent for metal ions such as calcium, iron, and magnesium in aqueous solutions. patsnap.com This chelation involves the formation of coordinate bonds between the metal ion and the oxygen atoms of the carboxylate and hydroxyl groups. patsnap.com The ability of sodium gluconate to sequester metal ions is particularly effective over a wide pH range. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| D-Glucuronic acid sodium salt hydrate |

| D-Glucuronic acid |

| Sodium gluconate |

| Gluconic acid |

| Lead(II)-D-glucuronate |

| Magnesium(II) d-gluconate |

Biochemical Pathways and Endogenous Roles

Central Role in Glycosaminoglycan Biosynthesis and Metabolism

D-Glucuronic acid is indispensable for the synthesis of most glycosaminoglycans (GAGs), which are long, unbranched polysaccharides consisting of repeating disaccharide units. nih.gov These molecules are critical components of the extracellular matrix and are involved in numerous biological processes, including cell signaling, tissue hydration, and structural support. nih.gov The biosynthesis of GAGs begins with the creation of activated UDP-sugars, including UDP-glucuronic acid, in the cytoplasm, which are then transported to the Golgi apparatus for the assembly of polysaccharide chains. nih.gov

Hyaluronic acid (HA), a unique non-sulfated GAG, is composed of repeating disaccharide units of D-glucuronic acid and N-acetylglucosamine. nih.govnih.gov Unlike other GAGs synthesized in the Golgi, HA is synthesized at the plasma membrane by a family of enzymes known as hyaluronan synthases (HAS). nih.govresearchgate.netresearchgate.net These enzymes utilize UDP-glucuronic acid (UDP-GlcA) and UDP-N-acetylglucosamine (UDP-GlcNAc) as substrates, sequentially adding them to the growing polysaccharide chain which is then extruded directly into the extracellular space. nih.govresearchgate.netresearchgate.net The availability of these UDP-sugar precursors is a critical factor that can dictate the rate and amount of HA produced. nih.govnih.gov

D-Glucuronic acid is a core component of both chondroitin (B13769445) sulfate (B86663) and heparan sulfate. nih.gov The biosynthesis of these GAGs occurs in the Golgi apparatus and starts with a common linker region attached to a core protein, forming a proteoglycan. nih.govmdpi.com The elongation of the polysaccharide chain is carried out by specific glycosyltransferases that sequentially add alternating sugar residues. pharmacy180.com

For heparan sulfate, the chain is polymerized by the alternating addition of glucuronic acid and N-acetyl-D-glucosamine residues from their respective UDP-sugar donors. nih.gov Similarly, chondroitin sulfate synthesis involves the alternating addition of glucuronic acid and N-acetyl-D-galactosamine. Subsequent enzymatic modifications, such as the epimerization of D-glucuronic acid to L-iduronic acid (in the case of dermatan sulfate and some heparan sulfate) and various sulfation patterns, create the vast structural diversity and functional specificity of these GAGs. mdpi.com

Throughout GAG biosynthesis, the direct donor of the glucuronic acid moiety is not the free sugar acid but its activated form, UDP-glucuronic acid (UDP-GlcA). pharmacy180.comalmerja.com UDP-GlcA is synthesized in the cytoplasm via the oxidation of UDP-glucose by the enzyme UDP-glucose dehydrogenase. almerja.comsxytbio.comnih.gov This activated sugar nucleotide is a high-energy compound that allows for the efficient transfer of the glucuronyl group to an acceptor molecule, a reaction catalyzed by enzymes called glucuronyltransferases. nih.gov UDP-GlcA is a multifunctional precursor, partitioned between proteoglycan formation, HA synthesis, and the glucuronidation of other molecules. nih.govnih.gov It is also the precursor for UDP-xylose, which is essential for initiating the synthesis of most proteoglycans. nih.govnih.gov

Involvement in Endobiotic and Xenobiotic Conjugation Mechanisms

Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and elimination of a wide array of substances. nih.govwikipedia.org This process involves the conjugation of glucuronic acid to lipophilic compounds, which increases their water solubility and facilitates their excretion from the body, typically via urine or bile. wikipedia.orgnih.govuef.fi D-glucuronic acid for these reactions is supplied by UDP-GlcA. uef.fijove.com This pathway is crucial for metabolizing endogenous compounds like bilirubin (B190676) and steroid hormones, as well as a vast number of xenobiotics, including therapeutic drugs, environmental pollutants, and dietary toxins. almerja.comnih.govnih.gov

The transfer of the glucuronic acid moiety from UDP-GlcA to a substrate is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). jove.comnih.govwikipedia.org These enzymes are primarily located in the liver but are also present in many other tissues, including the intestine, kidneys, and brain. nih.govwikipedia.org UGTs exhibit broad and sometimes overlapping substrate specificity, allowing them to act on a diverse range of chemical structures. nih.govnih.gov The substrates contain a nucleophilic functional group, such as a hydroxyl, carboxyl, amine, or thiol group, which attacks the UDP-GlcA, resulting in the formation of a glucuronide conjugate. jove.comnih.gov There are various types of glucuronides formed depending on the site of conjugation, including O-, N-, S-, and C-glucuronides. jove.com

Table 1: Examples of UGT Substrate Classes This table is for illustrative purposes and is not exhaustive.

| Substrate Class | Functional Group(s) | Example Compounds |

|---|---|---|

| Endobiotics | Hydroxyl, Carboxyl | Bilirubin, Steroid Hormones (e.g., estrogens), Bile Acids almerja.comnih.govscilit.com |

| Xenobiotics (Drugs) | Hydroxyl, Carboxyl, Amine | Acetaminophen, Morphine, Ibuprofen, Cannabinol (CBN) jove.comresearchgate.netwikipedia.org |

| Xenobiotics (Other) | Phenols, Amines | Environmental toxins (e.g., benzo(α)pyrene), Dietary chemicals (e.g., flavonoids) nih.govnih.gov |

Once formed, the glucuronide conjugates are significantly more hydrophilic and are typically biologically inactive. nih.govresearchgate.net This increased polarity prevents them from easily diffusing back across cell membranes and facilitates their removal from the cell and the body. nih.gov Efflux transporters, located on cell surfaces in organs like the liver and kidney, play a crucial role in exporting the glucuronide metabolites into the bloodstream or bile. nih.gov

Glucuronides circulating in the blood are generally destined for renal excretion in the urine. nih.govjove.com Those secreted into the bile enter the intestinal tract and are eliminated in the feces. nih.gov While glucuronidation is overwhelmingly a detoxification process, some glucuronide metabolites can be biologically active. researchgate.net In some cases, gut bacteria can deconjugate the glucuronides, releasing the original compound which can then be reabsorbed, a process known as enterohepatic recirculation that can prolong the compound's presence in the body. nih.gov

Modulation of Enzymatic Activities

D-glucuronic acid and its activated form, UDP-glucuronic acid (UDPGA), are pivotal in modulating the activity of several key enzymes, particularly those involved in phase II metabolism and the processing of glycosaminoglycans. This modulation occurs through various interactions, including serving as an inducer for enzyme synthesis, acting as a substrate for catalytic reactions, and influencing the kinetic parameters of these enzymatic processes.

Inducer and Substrate Interactions with Glycosidases (e.g., Beta-Glucuronidase)

D-glucuronic acid and its derivatives can influence the expression and activity of glycosidases, a broad class of enzymes that hydrolyze glycosidic bonds. A prominent example of this interaction is with β-glucuronidase (GUS).

As an Inducer: Certain derivatives of D-glucuronic acid have been identified as inducers of β-glucuronidase. For instance, 1-O-Methyl-β-D-glucuronic acid is recognized as a β-glucuronidase inducer. gbiosciences.com Isopropyl-β-D-thioglucuronic acid also serves to induce this enzyme, thereby enhancing the sensitivity of related assays. gbiosciences.com This induction leads to an increased synthesis of the enzyme, which can have significant physiological consequences, including the modulation of drug metabolism and the enterohepatic circulation of various substances. microba.com

As a Substrate: The primary role of β-glucuronidase is to cleave the β-D-glucuronic acid moiety from glucuronide conjugates. nih.govrsc.orgcovachem.com This process, known as deconjugation, is essentially the reverse of glucuronidation. microba.com Glucuronidation is a major pathway for the detoxification and elimination of a wide array of compounds, including drugs, pollutants, and endogenous substances like bilirubin and steroid hormones. wikipedia.orgresearchgate.netbionity.com The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from UDPGA to these substances, making them more water-soluble for excretion. jove.comnih.gov

However, β-glucuronidases, produced by gut microbiota and present in various vertebrate tissues, can hydrolyze these glucuronide conjugates. microba.comnih.govnih.gov This releases the original, often less water-soluble, compound and free D-glucuronic acid. microba.comnih.gov The liberated D-glucuronic acid can then be utilized as a fuel source by the bacteria. microba.com This enzymatic action is critical in the context of drug metabolism, as the reactivation of a previously detoxified drug can lead to altered efficacy or toxicity. microba.com

Human β-glucuronidase (hGUS), a homotetrameric enzyme found in lysosomes, plays a role in the degradation of glycosaminoglycans like heparan sulfate and dermatan sulfate by cleaving terminal β-D-glucuronic acid residues. rsc.org

Below is a table summarizing the interactions of D-glucuronic acid derivatives with β-glucuronidase.

| Compound/Derivative | Role | Enzyme | Outcome |

| 1-O-Methyl-β-D-glucuronic acid | Inducer | β-Glucuronidase | Increased enzyme synthesis |

| Isopropyl-β-D-thioglucuronic acid | Inducer | β-Glucuronidase | Increased enzyme synthesis |

| Glucuronide Conjugates (e.g., drug-glucuronides, bilirubin-glucuronide) | Substrate | β-Glucuronidase | Cleavage of the glucuronic acid moiety, releasing the aglycone |

| Glycosaminoglycans | Substrate | Human β-Glucuronidase | Degradation and remodeling of the extracellular matrix |

Kinetic Studies of Glucuronic Acid-Interacting Enzymes

The kinetics of enzymes that interact with D-glucuronic acid and its derivatives have been the subject of numerous studies to understand their efficiency and mechanism of action. Key enzymes in this context include β-glucuronidase and UDP-glucuronosyltransferases (UGTs).

β-Glucuronidase Kinetics: Kinetic parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) provide insight into the affinity of β-glucuronidase for its various substrates. A study on purified human hepatic β-glucuronidase revealed different kinetic constants for different substrates. When using phenolphthalein (B1677637) glucuronic acid (PGA), the Kₘ was 0.435 mmol/L at 56°C. For conjugated bilirubin, the Kₘ was 1.02 mmol/L at 37°C. nih.gov This indicates that the enzyme has a higher affinity for PGA than for conjugated bilirubin under the tested conditions. nih.gov

Studies on intestinal microbial β-glucuronidases have also provided valuable kinetic data. For the hydrolysis of the natural glucuronide wogonoside (B1683319), the Vₘₐₓ and Kₘ values varied depending on the species from which the enzyme was sourced. mdpi.com For instance, the Kₘ for wogonoside hydrolysis was 6.51 µM for mouse fecal enzymes, 3.04 µM for rat, and 0.34 µM for human, indicating the highest substrate affinity in human microbial GUS. mdpi.com

Furthermore, the structure of the substrate can significantly impact catalytic efficiency. Research has shown that β-glucuronidase hydrolyzes clustered or multivalent glucuronide probes with much lower efficiency than their monovalent counterparts, characterized by a significantly lower enzymatic velocity and affinity. rsc.org

UDP-Glucuronosyltransferase (UGT) Kinetics: Glucuronidation catalyzed by UGTs is a bisubstrate reaction involving the aglycone substrate and the cofactor, UDP-glucuronic acid (UDPGA). nih.gov Kinetic modeling of this reaction is often simplified by using a large excess of UDPGA in vitro. nih.gov The prevailing kinetic mechanism is a compulsory-ordered ternary model, where UDPGA binds to the UGT enzyme first, followed by the aglycone substrate. nih.gov However, random-ordered mechanisms have also been reported. nih.gov

The table below presents kinetic parameters for β-glucuronidase from various sources acting on different substrates.

| Enzyme Source | Substrate | Kₘ | Vₘₐₓ | Conditions |

| Human Liver | Phenolphthalein glucuronic acid | 0.435 mmol/L | Not specified | 56°C |

| Human Liver | Conjugated Bilirubin | 1.02 mmol/L | Not specified | 37°C |

| Mouse Fecal S9 | Wogonoside | 6.51 µM | 2.37 µmol/min/mg | 37°C |

| Rat Fecal S9 | Wogonoside | 3.04 µM | 4.48 µmol/min/mg | 37°C |

| Human Fecal S9 | Wogonoside | 0.34 µM | 5.17 µmol/min/mg | 37°C |

Advanced Analytical Characterization in Scientific Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of D-Glucuronic acid, enabling its separation from other chemically similar compounds and its accurate quantification. The choice of chromatographic technique depends on the sample matrix and the specific analytical goal, ranging from routine quantification to comprehensive metabolite profiling.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of D-Glucuronic acid and its conjugated metabolites. acs.orgnih.gov A common approach involves reversed-phase chromatography, often utilizing a C18 stationary phase, which separates compounds based on their hydrophobicity. nih.govdrugbank.com

For enhanced detection and separation of sugars, which are often highly polar and lack a strong UV chromophore, pre-column derivatization is frequently employed. A notable agent for this purpose is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with both neutral and acidic sugars like D-Glucuronic acid, rendering them suitable for UV or fluorescence detection and improving their chromatographic retention on C18 columns. drugbank.com One validated HPLC method with Diode-Array Detection (DAD) uses a Zorbax Extend C18 column and a gradient elution of sodium phosphate (B84403) buffer and acetonitrile (B52724) to separate PMP-derivatized sugars. drugbank.com

In the context of metabolic studies, HPLC coupled with UV-DAD has been successfully developed to simultaneously determine multiple glucuronic acid and sulfuric acid conjugated metabolites of isoflavones in human plasma. nih.gov Such methods often use a C18 column with a mobile phase consisting of an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile, allowing for the separation and quantification of these highly polar conjugates. nih.gov The lower limits of quantification for these metabolites can reach the low nanogram-per-milliliter range (e.g., 21.1-23.4 ng/ml). nih.gov

Interactive Data Table: HPLC Methodologies for D-Glucuronic Acid and Derivatives

| Analyte(s) | HPLC Column | Mobile Phase | Detection | Key Finding | Reference(s) |

|---|

Ion chromatography (IC), particularly High-Performance Anion-Exchange Chromatography (HPAEC) coupled with Pulsed Amperometric Detection (PAD), is a powerful technique for the direct analysis of carbohydrates and organic acids, including D-Glucuronic acid. drugbank.commdpi.com In alkaline solutions, the hydroxyl groups of sugars can deprotonate, forming anions that can be separated on strong anion-exchange columns. mdpi.com

Specialized columns, such as the Dionex CarboPac™ and IonPac™ series, are designed for high-resolution separation of carbohydrates and uronic acids. mdpi.comwikipedia.org For instance, the Dionex CarboPac PA200 column can effectively separate galacturonic and glucuronic acids using an eluent of 20 mM sodium acetate in 100 mM sodium hydroxide (B78521). wikipedia.org Another method for analyzing functional drinks employed a Dionex ICS-2100 Ion Chromatograph to simultaneously determine D-Glucuronic acid, malic acid, taurine, and potassium sorbate. This method utilized an IonPac AS11-HC anion-exchange column with a simple potassium hydroxide (KOH) eluent gradient. The established method demonstrated good accuracy, with limits of detection for D-Glucuronic acid reported at 0.72 µg·mL⁻¹ and an average recovery of 94-104%.

Interactive Data Table: Ion Chromatography Methods for D-Glucuronic Acid

| Instrument/Column | Eluent/Mobile Phase | Detection | Application/Key Finding | Reference(s) |

|---|---|---|---|---|

| Dionex ICS-2100 / IonPac AS11-HC | 20 mmol·L⁻¹ KOH | Suppressed Conductivity | Simultaneous determination of glucuronic acid and other components in functional drinks. LOD for glucuronic acid was 0.72 µg·mL⁻¹. | |

| Dionex System / CarboPac PA200 | 100 mM NaOH, 100 mM Sodium Acetate | PAD | High-resolution separation of uronic acids (galacturonic and glucuronic) in wood hydrolysate samples. | wikipedia.org |

| Dionex HPIC System / IonPac AS11-HC-4µm | KOH gradient | Suppressed Conductivity | Separation of various organic acids; used to demonstrate the absence of glucuronic acid in kombucha samples. |

The coupling of liquid chromatography with mass spectrometry (LC-MS) is an indispensable tool for the identification and quantification of metabolites, with tandem mass spectrometry (LC-MS/MS) being the cornerstone for analyzing glucuronide conjugates in complex biological matrices. High-Resolution Mass Spectrometry (HRMS) systems, such as Time-of-Flight (TOF) and Orbitrap, provide accurate mass measurements that facilitate the determination of elemental compositions for both the parent drug and its metabolites.

Glucuronidation is a major phase II metabolic pathway, and identifying these conjugates is crucial in drug development and toxicology. Tandem MS techniques are particularly well-suited for this task. Neutral Loss Scans (NLS) are frequently used to screen for glucuronide conjugates, as they often exhibit a characteristic neutral loss of the glucuronic acid moiety (176 Da) upon collision-induced dissociation. For example, the analysis of mycotoxin metabolites in cell cultures using LC-HRMS (LTQ Orbitrap Velos) allowed for the identification of numerous phase I and phase II metabolites, including various glucuronide forms of the parent toxins. Similarly, electrospray ionization (ESI) coupled with TOF-MS has been used to confirm the structure of synthesized D-glucuronic acid esters, with MS/MS fragmentation patterns providing definitive evidence of the ester linkage.

Interactive Data Table: MS-Coupled Techniques for Glucuronide Analysis

| Technique | Instrument Type | Application | Key Finding | Reference(s) |

|---|---|---|---|---|

| LC-HRMS | LTQ Orbitrap Velos | Identification of mycotoxin metabolites | Characterized phase I and phase II metabolites, including multiple glucuronide conjugates, based on accurate mass and fragmentation data. | |

| LC-MS/MS | Q-Trap, Triple Quadrupole (TSQ) | Quantification of glucuronide metabolites | Tandem MS offers exceptional selectivity and sensitivity for direct quantification of glucuronides in biological matrices. | |

| ESI/TOF/MS | Time-of-Flight Mass Spectrometer | Structural confirmation of synthetic derivatives | Confirmed the synthesis of D-glucuronic acid esters and differentiated anomeric forms through distinct fragmentation patterns. |

Spectroscopic and Structural Elucidation Methods for Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural analysis of D-Glucuronic acid and its derivatives in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information regarding molecular structure and conformation.

Proton (¹H) NMR is used to determine the anomeric configuration (α or β) of the glycosidic bond. For example, in a study of synthesized D-glucuronic acid esters, ¹H-NMR was used to establish an anomeric (α/β) ratio of 3/2. The coupling constant between the anomeric proton (H-1) and H-2 (J₁,₂) is a key indicator; a larger value is typically associated with a trans-diaxial relationship, characteristic of the β-anomer in a ⁴C₁ chair conformation.

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to assign all proton and carbon signals and to determine the conformation and linkage between sugar units. NOESY, in particular, identifies protons that are close in space, providing crucial information about the three-dimensional structure and the conformation around the glycosidic linkage. These techniques have been applied to analyze a series of disaccharides containing D-Glucuronic acid, revealing how modifications like sulfation can influence chemical shifts and coupling constants, thereby affecting molecular conformation.

Interactive Data Table: NMR Spectroscopy for D-Glucuronic Acid Derivatives

| NMR Experiment | Information Provided | Application Example | Reference(s) |

|---|---|---|---|

| 1D ¹H NMR | Anomeric ratio (α/β), coupling constants (J-values) | Determined an α/β anomeric ratio of 3/2 for synthesized D-glucuronic acid esters. | |

| 2D COSY | ¹H-¹H scalar coupling correlations | Assignment of proton resonances within the pyranose ring. | |

| 2D HSQC | Direct ¹H-¹³C correlations | Assignment of carbon resonances by correlating them to their attached protons. | |

| 2D NOESY | Through-space ¹H-¹H correlations | Analysis of glycosidic linkage conformation and 3D structure of disaccharides. |

X-ray crystallography provides the most definitive, high-resolution data on the three-dimensional structure and absolute stereochemistry of molecules in their crystalline state. While obtaining suitable single crystals of small, flexible carbohydrate derivatives can be challenging, the technique has been successfully applied to proteins that bind D-Glucuronic acid or its conjugates, revealing precise stereochemical details of the ligand in its biologically relevant, bound conformation.

A high-resolution (1.7 Å) crystal structure of human β-glucuronidase, an enzyme that hydrolyzes terminal β-D-glucuronic acid residues, has been determined. mdpi.com The structure shows the precise interactions between the enzyme's active site residues and the glucuronic acid moiety, confirming its stereochemistry and the conformation required for catalysis. mdpi.com

Furthermore, the crystal structure of the UDP-glucuronic acid (UDPGA) binding domain of the human enzyme UGT2B7 has been solved at 1.8 Å resolution. wikipedia.org UGTs are responsible for creating glucuronide conjugates. This structure reveals the conformation of the activated sugar donor, UDPGA, poised for transfer to a substrate. wikipedia.org Such crystallographic studies are invaluable as they provide an unambiguous determination of the stereochemical arrangement of the D-glucuronic acid unit within a functional biological context, information that is critical for drug design and understanding metabolic processes.

Applications in Contemporary Biomedical and Materials Research

Development of Bio-Inspired Materials and Engineered Scaffolds

The unique properties of D-glucuronic acid are harnessed to create sophisticated materials that mimic biological systems, offering innovative solutions in tissue engineering and drug delivery.

Polymers containing D-glucuronic acid are at the forefront of controlled drug delivery research. Hyaluronic acid (HA), a naturally occurring polysaccharide composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine, is a prime example. mdpi.comnih.govnih.gov Its excellent biocompatibility, biodegradability, and high water content make it an ideal candidate for creating hydrogels for sustained drug release. mdpi.comnih.gov These hydrogel systems can encapsulate therapeutic agents, protecting them from degradation and enabling their controlled release over time, which can be modulated by factors such as pH. mdpi.comresearchgate.net

For instance, researchers have developed smart drug delivery systems where D-glucuronic acid acts as a tumor-targeting ligand. researchgate.net In one study, cellulose (B213188) nanocrystals were functionalized with D-glucuronic acid to create a carrier for the chemotherapy drug gemcitabine. This system demonstrated pH-responsive drug release, a desirable feature for targeted cancer therapy. researchgate.net Similarly, poly(α-hydroxy esters) based on acetal-protected gluconic acid have been synthesized for pH-responsive, zero-order drug release kinetics, showing potential for oral drug delivery and medical implants. nih.govacs.org These polymeric systems highlight the versatility of glucuronic acid-containing materials in creating sophisticated drug delivery vehicles.

Table 1: Research Findings in Polymeric Systems for Controlled Release

| Polymer System | Key Components | Application | Key Finding | Reference |

| Hyaluronic Acid Hydrogel | Hyaluronic acid (containing D-glucuronic acid) | Drug Delivery | Excellent biocompatibility and controlled release properties. mdpi.comnih.gov | mdpi.comnih.gov |

| Functionalized Cellulose Nanocrystals | Cellulose, D-glucuronic acid | Targeted Cancer Therapy | pH-responsive release of gemcitabine. researchgate.net | researchgate.net |

| Poly(α-hydroxy ester) | Acetal-protected gluconic acid | Oral Drug Delivery | pH-responsive, zero-order release kinetics. nih.govacs.org | nih.govacs.org |

The functional groups present in D-glucuronic acid, particularly the carboxylic acid group, make it a valuable component for the functionalization of surfaces in biochemical assays. Surface functionalization is a critical step in the development of biosensors and other diagnostic platforms, as it allows for the stable immobilization of biomolecules such as enzymes and antibodies. mdpi.commdpi.com

While direct studies on D-glucuronic acid sodium salt hydrate (B1144303) for this specific purpose are not extensively detailed, the principles of surface chemistry suggest its utility. The carboxyl groups of glucuronic acid can be activated to form covalent bonds with amine groups on proteins, a common strategy for protein immobilization. mdpi.com This is often achieved using carbodiimide (B86325) chemistry. mdpi.com Hyaluronic acid, rich in glucuronic acid, has been used to create scaffolds for enzyme immobilization, enhancing their stability and activity for applications in biosensors and drug delivery. mdpi.com The modification of surfaces with polymers containing glucuronic acid can increase the surface area and provide a hydrophilic environment, which is beneficial for maintaining the bioactivity of immobilized proteins. mdpi.com These functionalized surfaces can be used in a variety of biochemical assays, including immunoassays and enzyme activity assays.

Investigation of Cellular and Developmental Processes in Model Systems

D-Glucuronic acid is a key player in several fundamental biological processes, and its sodium salt hydrate is used in research to probe and understand these mechanisms.

Research has demonstrated the significant role of D-glucuronic acid in oocyte maturation and fertilization. As a component of hyaluronic acid, it is essential for the expansion of cumulus cells surrounding the oocyte, a critical event for successful fertilization. mdpi.comnih.gov Studies in porcine models have shown that supplementing in vitro maturation (IVM) media with D-glucuronic acid and N-acetyl-D-glucosamine improves cumulus expansion, cytoplasmic maturation, and reduces the incidence of polyspermy by increasing the thickness of the perivitelline space. mdpi.comnih.govnih.gov

The addition of these components has been linked to more complete cortical granule exocytosis, an important indicator of oocyte maturity. mdpi.com Furthermore, treatment with D-glucuronic acid has been shown to decrease intracellular reactive oxygen species (ROS) levels in oocytes, suggesting a protective effect against oxidative stress during maturation. nih.gov These findings have important implications for improving the efficiency of in vitro embryo production in both animals and potentially humans. mdpi.comnih.gov

Table 2: Effects of D-Glucuronic Acid on Porcine Oocyte Maturation

| Parameter | Effect of D-Glucuronic Acid Supplementation | Reference |

| Cumulus Expansion | Increased | mdpi.comnih.gov |

| Cytoplasmic Maturation | Improved | mdpi.comnih.gov |

| Polyspermy | Decreased incidence | nih.gov |

| Cortical Granule Exocytosis | More complete | mdpi.com |

| Intracellular ROS | Reduced levels | nih.gov |

| Blastocyst Formation | Increased rates | nih.govnih.gov |

The beneficial effects of D-glucuronic acid extend into early embryonic development. Studies have shown that oocytes matured in the presence of D-glucuronic acid and N-acetyl-D-glucosamine lead to significantly higher rates of cleavage and blastocyst formation after both parthenogenetic activation and somatic cell nuclear transfer (SCNT). mdpi.comnih.govnih.gov This indicates that the improved oocyte quality resulting from D-glucuronic acid supplementation translates to enhanced developmental competence of the resulting embryos.

D-glucuronic acid is a major component of various proteoglycans that are crucial for embryonic development and the inhibition of cell aggregation. medchemexpress.com The extracellular matrix, rich in hyaluronic acid, provides essential cues for cell adhesion, migration, and differentiation during embryogenesis. nih.gov By providing a key building block of this matrix, D-glucuronic acid supports the complex processes of tissue formation and organogenesis.

Role as a Biochemical Reagent and Research Standard

D-Glucuronic acid sodium salt hydrate serves as a vital tool in the laboratory as a biochemical reagent and an analytical standard. medchemexpress.commedchemexpress.comcarlroth.comcarlroth.com Its high purity and water solubility make it suitable for a wide range of biochemical applications. mdpi.com It is often used as a reference standard in chromatographic and spectrophotometric assays for the quantification of uronic acids in biological samples. megazyme.com

The compound is also utilized in research to study the glucuronidation pathway, a major route for the detoxification and excretion of various compounds, including drugs and toxins. wikipedia.org Furthermore, D-glucuronic acid and its derivatives are employed in studies investigating their biological activities, such as their potential anti-inflammatory and anti-tumor properties. medchemexpress.comnih.gov As an endogenous metabolite, D-glucuronic acid sodium salt monohydrate is included in compound libraries used for drug discovery and metabolic research. medchemexpress.com

Substrate in Enzyme Activity Assays and Diagnostic Reagent Development

D-Glucuronic acid and its derivatives are fundamental to the measurement of β-glucuronidase (GUS) activity, an enzyme crucial in various biological processes, including the metabolism of xenobiotics and the breakdown of complex carbohydrates. scbt.comdcfinechemicals.com The principle of these assays lies in the enzymatic cleavage of a glucuronide substrate by β-glucuronidase, which releases a detectable molecule.

A variety of synthetic substrates derived from glucuronic acid have been developed for this purpose, each offering distinct advantages for specific applications. These substrates are broadly categorized as chromogenic or fluorogenic.

Chromogenic Substrates: These substrates, upon hydrolysis by β-glucuronidase, release a chromophore, a colored compound, allowing for spectrophotometric quantification of enzyme activity. A widely used example is p-Nitrophenyl-β-D-glucuronide . scbt.commedchemexpress.comduchefa-biochemie.comcaymanchem.comglycosynth.co.uk In the presence of β-glucuronidase, this substrate is cleaved to release p-nitrophenol, a yellow-colored compound that can be measured at 405 nm. caymanchem.com This substrate has a Michaelis constant (Km) of approximately 0.22 mM for β-glucuronidase.

Another significant chromogenic substrate is 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide (X-GlcU) . scbt.combiotium.com Hydrolysis of X-GlcU by β-glucuronidase yields a blue precipitate, providing a distinct visual indicator of enzyme activity. scbt.com This substrate is particularly useful in microbiological applications for the detection of E. coli, which produces β-glucuronidase. biotium.com

Fluorogenic Substrates: For enhanced sensitivity, fluorogenic substrates are employed. These compounds release a fluorescent molecule upon enzymatic cleavage, enabling detection at very low concentrations. 4-Methylumbelliferyl-β-D-glucuronide (MUG) is a prominent fluorogenic substrate that, upon hydrolysis, releases 4-methylumbelliferone, a highly fluorescent compound. scbt.commedchemexpress.comnih.govthermofisher.comglycosynth.co.ukabcam.comcaymanchem.com This assay is sensitive enough to detect enzyme activity as low as 2 x 10-4 U/ml. nih.gov The fluorescence can be measured with an excitation wavelength of approximately 362 nm and an emission wavelength of 445 nm. medchemexpress.com

The development of diagnostic reagents and kits often incorporates these substrates for the rapid detection of pathogens or the assessment of certain physiological conditions. For instance, diagnostic kits for the detection of E. coli in food and water samples utilize chromogenic or fluorogenic substrates for β-glucuronidase. biotium.comnih.gov The presence of the enzyme, indicated by a color change or fluorescence, serves as a proxy for the presence of the bacterium. nih.govresearchgate.net Furthermore, novel substrates, such as those based on hydroxyanthraquinone, are being explored for their potential in microbial diagnostics. nih.gov

| Substrate | Type | Detection Method | Application |

| p-Nitrophenyl-β-D-glucuronide | Chromogenic | Spectrophotometry (405 nm) caymanchem.com | Enzyme kinetics, general β-glucuronidase activity assays caymanchem.com |

| 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide (X-GlcU) | Chromogenic | Visual (blue precipitate) scbt.com | Detection of E. coli, GUS reporter gene expression scbt.combiotium.com |

| 4-Methylumbelliferyl-β-D-glucuronide (MUG) | Fluorogenic | Fluorometry (Ex: ~362 nm, Em: ~445 nm) medchemexpress.com | Highly sensitive detection of β-glucuronidase activity, GUS reporter system medchemexpress.comnih.govabcam.com |

| Naphthol AS-BI β-D-glucuronide | Chromogenic | Colorimetric detection scbt.com | Various analytical applications scbt.com |

| 4-Fluorophenyl β-D-glucuronide | Fluorogenic (19F NMR) | 19F NMR Spectroscopy whiterose.ac.ukrsc.orgrsc.org | Detection of β-glucuronidase in opaque or colored samples whiterose.ac.ukrsc.orgrsc.org |

Calibration Standards for Quantitative Analytical Methods

In addition to its role as an enzyme substrate, D-Glucuronic acid sodium salt hydrate is a critical component in analytical chemistry, where it serves as a calibration standard for the quantitative determination of glucuronic acid in various samples. researchgate.netoup.comresearchgate.netshodexhplc.com Accurate quantification of glucuronic acid is essential in fields such as food science, clinical chemistry, and biomedical research.

High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of glucuronic acid. researchgate.netoup.comresearchgate.netshodexhplc.com To ensure the accuracy of these measurements, a calibration curve is generated using standard solutions of D-glucuronic acid at known concentrations. The response of the analytical instrument (e.g., peak area from a UV or refractive index detector) is plotted against the concentration of the standards. This curve is then used to determine the concentration of glucuronic acid in unknown samples.

Research studies have demonstrated the use of D-glucuronic acid for creating standard curves in various HPLC methods. For instance, in the analysis of fermented beverages, standard solutions of glucuronic acid with concentrations ranging from 3 to 15 g/L have been used to generate a calibration curve for quantification. researchgate.netresearchgate.net Another study on the analysis of polysaccharides from agro-industrial wastes utilized a calibration curve for glucuronic acid over a concentration range of 10–100 µg/mL. mdpi.com The linearity of these calibration curves is a critical parameter, with correlation coefficients (r²) typically exceeding 0.99, indicating a strong linear relationship between concentration and analytical response. oup.com

The development of reliable quantitative methods also involves determining the limit of detection (LOD) and limit of quantification (LOQ). For an HPLC-DAD method with pre-column derivatization, the LOQ for glucuronic acid was found to be 18.32 µg/mL. mdpi.com In another assay, the detection limit for D-glucuronic acid was approximately 15.5 mg/L. megazyme.com

| Analytical Method | Concentration Range | Linearity (r²) | Application | Reference |

| HPLC | 3 - 15 g/L | Not specified | Analysis of fermented beverages | researchgate.netresearchgate.net |

| HPLC-DAD with PMP derivatization | 10 - 100 µg/mL | >0.99 | Analysis of polysaccharides | mdpi.com |

| HPLC with PMP derivatization | 18 - 284 nmol | 0.999 | Analysis of drug formulations | oup.com |

| Spectrophotometric Assay | 5 - 150 µ g/assay | Not specified | General quantitative analysis | megazyme.com |

Emerging Research Frontiers and Future Perspectives

Novel Synthetic Approaches and Catalyst Discovery

The chemical synthesis of D-glucuronic acid and its derivatives is evolving from classical methods to more efficient and environmentally benign catalytic processes. A significant area of research focuses on the selective oxidation of glucose and its derivatives.

One innovative approach involves the microwave-assisted catalytic oxidation of glucose using low-cost, biochar-supported copper-based catalysts. rsc.org This method has been shown to produce both gluconic acid and glucuronic acid, with yields of up to 39.0% for glucuronic acid achieved in just 20 minutes at 160°C. rsc.orgpolyu.edu.hk The effectiveness of these catalysts is attributed to a high percentage of Cu and Cu₂O species and abundant oxygen-containing functional groups on the biochar support. polyu.edu.hk Research indicates that Cu₂O and Cu sites work synergistically to facilitate the glucose ring-opening and oxidation steps. rsc.orgpolyu.edu.hk

Historically, processes for making D-glucuronic acid involved the catalytic oxidation of alpha-methyl-D-glucoside with a platinum-activated carbon catalyst, followed by hydrolysis. google.com While effective, the high cost of platinum has spurred the search for cheaper alternatives like copper. Modern synthetic strategies also focus on creating a diverse range of derivatives for various applications, such as potential anti-tumor agents. nih.govresearchgate.net These syntheses often involve multi-step processes including acetylation, activation, amide bond formation, and base-catalyzed elimination. nih.gov The development of scalable chemical syntheses for disaccharide building blocks containing D-glucuronic acid is crucial for assembling complex oligosaccharides like heparan sulfate (B86663). acs.org

Table 1: Performance of Novel Catalysts in D-Glucuronic Acid Synthesis

| Catalyst System | Substrate | Conditions | Product Yield (Glucuronic Acid) | Reference |

|---|---|---|---|---|

| CuBC600N (Cu-biochar) | Glucose | 160°C, 20 min, Microwave | 39.0% | rsc.orgpolyu.edu.hk |

Optimization of Biotechnological Production for Sustainable Supply

Biocatalysis is emerging as a highly promising and sustainable alternative to traditional chemical synthesis for producing D-glucuronic acid. nih.govnih.gov This approach offers high efficiency and environmental friendliness, helping to meet growing market demand. nih.govnih.gov Key strategies include single-enzyme catalysis, multi-enzyme cascades, whole-cell catalysis, and co-culture systems. nih.govnih.gov

A major focus is the metabolic engineering of microorganisms to create efficient microbial factories. Strains of Escherichia coli and Bacillus subtilis have been engineered for this purpose. nih.govnih.govmdpi.com For instance, in the production of hyaluronic acid, a polymer composed of D-glucuronic acid and N-acetylglucosamine, overexpression of genes involved in the precursor biosynthesis pathway is a common strategy. nih.gov In Bacillus subtilis, enhancing the expression of endogenous genes like tuaD and gtaB can boost the supply of the UDP-GlcUA precursor, which is often a bottleneck in the pathway. nih.gov Similarly, researchers have constructed synthetic pathways in E. coli to produce glucaric acid from glucose, a process that involves D-glucuronic acid as an intermediate. mdpi.com

Optimizing fermentation conditions is another critical aspect of improving biotechnological production. johnshopkins.edu Factors such as oxygen supply, pH, and substrate concentration are crucial. researchgate.netfrontiersin.org For example, maintaining dissolved oxygen levels above 20% is vital for the efficient production of related compounds by Gluconobacter oxydans. frontiersin.org The use of alternative, low-cost carbohydrate sources like sugarcane molasses and grape must is also being explored to reduce production costs. johnshopkins.edu Genetic engineering of microbial consortia, such as those found in kombucha, presents a frontier for maximizing the yield of specific metabolites like glucuronic acid. bioengineer.org

Table 2: Biotechnological Strategies for D-Glucuronic Acid and Derivative Production

| Strategy | Organism | Key Genes/Enzymes | Outcome | Reference |

|---|---|---|---|---|

| Whole-cell catalysis | Engineered E. coli | Urinate Dehydrogenases (Udh) from P. putida & P. syringae | Production of 5.24 g/L glucaric acid (from glucuronic acid) | mdpi.com |

| Metabolic Engineering | Engineered B. subtilis | hasA, tuaD, gtaB, vgb | Enhanced hyaluronic acid production through increased GlcUA precursor supply | nih.gov |

Interdisciplinary Research at the Interface of Glycoscience and Materials Science

D-glucuronic acid sodium salt hydrate (B1144303) serves as a vital building block at the intersection of glycoscience and materials science, primarily due to its role as a key component of essential biopolymers. It is a fundamental unit in glycosaminoglycans (GAGs) such as hyaluronic acid, chondroitin (B13769445) sulfate, and heparan sulfate, which are integral to the extracellular matrix. researchgate.netacs.orgresearchgate.net